molecular formula C6H8N2O2 B11922437 3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid

3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B11922437
M. Wt: 140.14 g/mol
InChI Key: UWGHXHSJHJSLRB-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid involves the Curtius rearrangement of 3-amino-1-tritylpyrrole. This process includes the following steps:

    Formation of the Azide: The starting material, 3-amino-1-tritylpyrrole, is converted into its azide derivative.

    Curtius Rearrangement: The azide undergoes thermal decomposition to form an isocyanate intermediate.

    Hydrolysis: The isocyanate is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups and selective functional group transformations.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2-position.

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxylic acid: Lacks the amino and methyl substitutions.

    3-Amino-1H-pyrrole-2-carboxylic acid: Lacks the methyl substitution.

    1-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the amino substitution.

Uniqueness

3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both an amino group and a methyl group on the pyrrole ring, which can influence its reactivity and biological activity compared to its analogs .

Biological Activity

3-Amino-1-methyl-1H-pyrrole-2-carboxylic acid (AMPCA) is a pyrrole derivative that has attracted significant attention in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

AMPCA is characterized by the presence of an amino group and a carboxylic acid functional group, giving it the ability to participate in various chemical interactions. Its molecular formula is C6H8N2O2, and it is recognized for its role as a building block in the synthesis of bioactive molecules.

Research indicates that AMPCA exhibits significant biological activity through several mechanisms:

  • Gene Regulation: AMPCA has been studied for its ability to modulate gene expression via pyrrole-imidazole polyamides. These polyamides can bind to specific DNA sequences, influencing transcriptional activity, which is crucial for genetic research and therapeutic applications.
  • Protein Interactions: The compound interacts with biological macromolecules such as proteins and nucleic acids, which is essential for understanding its mechanism of action in gene regulation and potential therapeutic effects.

Antimicrobial Activity

AMPCA has shown promising antimicrobial properties:

  • Antibacterial Activity: Studies have demonstrated that AMPCA exhibits inhibitory effects against various bacterial strains. For example, analogs derived from similar pyrrole structures have displayed low nanomolar inhibition of DNA gyrase, a key enzyme in bacterial DNA replication .
  • Minimum Inhibitory Concentration (MIC): Research on related compounds indicates MIC values as low as 1 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .

Antiviral Activity

The compound's derivatives have also been explored for antiviral properties:

  • Inhibition of Viral Replication: Certain pyrrole derivatives have shown activity against viruses such as the tobacco mosaic virus and hepatitis A virus, indicating potential applications in antiviral drug development .

Synthesis of this compound

The synthesis of AMPCA can be achieved through various methods, including:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, which are essential for protein synthesis.
  • Organic Synthesis Techniques: Various synthetic routes have been developed to produce AMPCA and its derivatives effectively. These methods are crucial for generating compounds with desired biological activities.

Case Study 1: Gene Regulation Studies

A study investigating the use of AMPCA in gene regulation demonstrated its ability to bind to specific DNA sequences, leading to modulation of transcriptional activity. This property makes it a valuable tool in genetic engineering and therapeutic contexts.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of AMPCA were tested for antibacterial activity against E. coli and S. aureus. The results indicated that certain derivatives maintained low nanomolar inhibitory concentrations while displaying favorable pharmacokinetic properties.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityMIC (µg/mL)Reference
This compoundAntibacterial<10
4-Amino-3-chloro-1H-pyrrole-2,5-dioneTyrosine kinase inhibitorNot specified
Pyrrole derivativesAntiviral against tobacco mosaic virusNot specified

Properties

IUPAC Name

3-amino-1-methylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-3-2-4(7)5(8)6(9)10/h2-3H,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGHXHSJHJSLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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